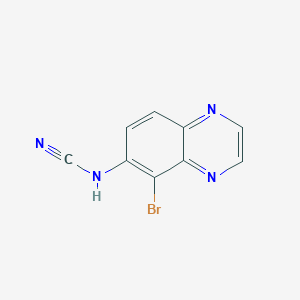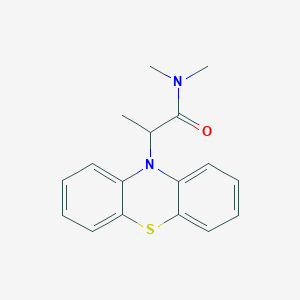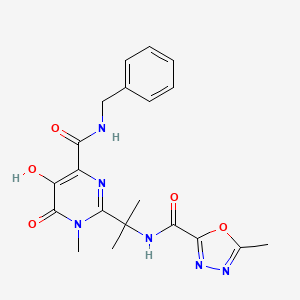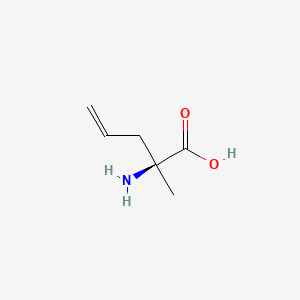
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) (CMF-CMP) is a novel nucleoside analog that has been developed for use in the synthesis of fluorinated DNA and RNA. This compound has been studied for its potential use in a variety of therapeutic and research applications. CMF-CMP has a unique structure that allows it to interact with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs.
Mécanisme D'action
The mechanism of action of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) is not fully understood. It is believed that the fluorine atom in 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) interacts with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs. This interaction is thought to increase the affinity of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) for the strands, allowing it to bind more tightly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) have not been extensively studied. However, it has been shown to have some anti-viral activity in vitro. It has also been shown to have some anti-tumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) in lab experiments is that it allows for the study of the effects of fluorination on DNA and RNA. Additionally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has a unique structure that allows it to interact with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs.
The main limitation of using 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) in lab experiments is that it is not as readily available as other nucleoside analogs. Additionally, the mechanism of action of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) is not fully understood, making it difficult to predict its effects in different contexts.
Orientations Futures
There are a number of potential future directions for the use of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate). These include the development of novel therapeutic applications, such as the use of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) as an anti-cancer or anti-viral agent. Additionally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) could be used to study the effects of fluorination on the binding of small molecules to DNA and RNA, as well as the effects of fluorination on the activity of enzymes involved in nucleic acid metabolism. Finally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) could be used to study the effects of fluorination on the structure and function of DNA and RNA.
Méthodes De Synthèse
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) is synthesized by a three-step process. The first step involves the reaction of 2-fluoro-cytidine with methyl chloroformate to form 2-fluoro-cytidine-methyl chloroformate. This intermediate is then reacted with 2-methylpropanoic acid to form the desired product, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate). The reaction is carried out in an aqueous medium and is typically complete in less than an hour.
Applications De Recherche Scientifique
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has been studied for its potential use in a variety of scientific research applications. It has been used as a tool for the study of DNA and RNA structure and function. 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has also been used to study the effects of fluorination on DNA and RNA, as well as the effects of fluorination on the activity of enzymes involved in nucleic acid metabolism. 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has also been used to study the effects of fluorination on the binding of small molecules to DNA and RNA.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)' involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the chloromethyl group at the 4-position of the cytidine base. The 2'-fluoro group is then introduced, followed by the esterification of the 3' and 5' hydroxyl groups with 2-methylpropanoic acid.", "Starting Materials": [ "Cytidine", "2-methylpropanoic acid", "Thionyl chloride", "Methanol", "Triethylamine", "2-fluoro-2'-deoxyuridine", "Chloromethyl methyl ether", "Dimethylformamide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "4-dimethylaminopyridine" ], "Reaction": [ "Protection of the 3' and 5' hydroxyl groups on cytidine with 2-methylpropanoic anhydride and diisopropylethylamine", "Introduction of the chloromethyl group at the 4-position of the cytidine base using chloromethyl methyl ether and triethylamine", "Deprotection of the 2'-hydroxyl group using thionyl chloride and methanol", "Introduction of the 2-fluoro group using 2-fluoro-2'-deoxyuridine and dimethylformamide", "Esterification of the 3' and 5' hydroxyl groups with 2-methylpropanoic acid using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine", "Purification of the final product" ] } | |
Numéro CAS |
1445383-02-3 |
Nom du produit |
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) |
Formule moléculaire |
C₁₈H₂₅ClFN₃O₆ |
Poids moléculaire |
433.86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)


![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
